Pap-1 is a potent, small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, a key regulator of T-lymphocyte activation. It was developed as a more drug-like alternative to peptide-based toxins, offering high selectivity for Kv1.3 over other ion channels, including the closely related cardiac channel Kv1.5. A critical procurement differentiator for this compound is its demonstrated oral bioavailability and brain penetrance, making it a versatile tool for in vivo studies in autoimmune and neuroinflammatory disease models where systemic or central nervous system activity is required.
While other Kv1.3 inhibitors are available, they are not directly interchangeable with Pap-1, and substitution can fundamentally alter experimental outcomes. Peptide-based inhibitors like ShK toxin derivatives, for instance, lack oral bioavailability and have different brain permeability, precluding their use in studies requiring oral administration or specific CNS exposure. Other small-molecule inhibitors may lack the selectivity of Pap-1. For example, TRAM-34 also potently blocks KCa3.1 channels, which can introduce confounding effects in studies focused on Kv1.3-specific pathways. Furthermore, older psoralen-based compounds like Psora-4 show significantly lower selectivity against the cardiac Kv1.5 channel, increasing the risk of off-target cardiovascular effects compared to Pap-1. These differences in administration route and selectivity profiles make Pap-1 a distinct tool for specific experimental designs.
Pap-1 potently blocks the Kv1.3 channel with an EC50 of 2 nM. Crucially for procurement decisions where off-target effects are a concern, it exhibits a well-defined selectivity margin over other channels. It is 23-fold more selective for Kv1.3 than for the cardiac channel Kv1.5 (EC50 = 45 nM) and 33- to 125-fold more selective over other Kv1-family channels. This provides a significant advantage over less selective, first-generation compounds like Psora-4. The selectivity over KCa3.1 is over 5000-fold, a key differentiator from dual-blockers like TRAM-34.
| Evidence Dimension | Inhibitory Potency (EC50/IC50) |
| Target Compound Data | 2 nM (Kv1.3) |
| Comparator Or Baseline | Kv1.5: 45 nM; Other Kv1 channels: >66 nM; KCa3.1: >10,000 nM |
| Quantified Difference | 23-fold selective vs. Kv1.5; >5000-fold selective vs. KCa3.1 |
| Conditions | Whole-cell patch-clamp assays on various cell lines expressing the target channels. |
This high, quantified selectivity minimizes the risk of confounding data from off-target channel inhibition, ensuring experimental results are attributable specifically to Kv1.3 blockade.
A primary procurement driver for Pap-1 is its suitability for in vivo research requiring systemic exposure via a non-invasive route. Unlike large peptide inhibitors such as ShK, Pap-1 is orally available and brain-penetrant. Pharmacokinetic studies in rodents show a half-life of approximately 3 hours. Following oral or intraperitoneal administration, Pap-1 effectively suppresses delayed-type hypersensitivity in rats, a T-cell-mediated reaction, demonstrating that sufficient concentrations are achieved to exert a biological effect in a whole-animal model.
| Evidence Dimension | Bioavailability & In Vivo Administration Route |
| Target Compound Data | Orally available; brain penetrant; effective via oral and IP routes in rats. |
| Comparator Or Baseline | Peptide inhibitors (e.g., ShK): Not orally available, require injection. |
| Quantified Difference | Qualitative but fundamental difference in administration route and applicability. |
| Conditions | In vivo studies in rodents (rats) for delayed-type hypersensitivity and ischemic stroke models. |
The ability to dose orally simplifies experimental protocols, reduces animal stress, and enables chronic dosing studies that are impractical with injectable-only compounds.
Pap-1 demonstrates functional efficacy by selectively targeting the cell type most relevant to Kv1.3's role in autoimmune disease. It potently inhibits the proliferation of human effector memory T (TEM) cells, which express high levels of Kv1.3, with a reported IC50 of 10 nM. This effect is significantly more potent than its impact on naïve and central memory T cells, which rely on different ion channels. This cellular selectivity is a key functional outcome of its molecular selectivity, making it a precise tool for studying TEM cell-mediated pathologies.
| Evidence Dimension | Inhibition of T-Cell Proliferation (IC50) |
| Target Compound Data | 10 nM (on human CCR7- Effector Memory T-cells) |
| Comparator Or Baseline | Naïve and Central Memory T-cells (significantly less potent inhibition) |
| Quantified Difference | Preferentially suppresses proliferation of TEM cells over other T-cell subsets. |
| Conditions | In vitro anti-CD3 antibody-induced proliferation assay of human peripheral blood mononuclear cells (PBMCs). |
This demonstrates that the compound's molecular potency translates into a specific, desirable biological effect on the target cell population, justifying its use in functional immunology studies.
For preclinical studies of T-cell mediated autoimmune diseases like multiple sclerosis, type 1 diabetes, or rheumatoid arthritis in rodent models, Pap-1 is the indicated choice when the experimental design calls for oral dosing. Its proven ability to be absorbed and exert a systemic immunosuppressive effect, such as suppressing delayed-type hypersensitivity, makes it a practical alternative to injectable peptide inhibitors.
Given its demonstrated ability to cross the blood-brain barrier and reduce inflammation and infarction in models of ischemic stroke, Pap-1 is highly suitable for research into the role of microglial Kv1.3 channels in neuroinflammatory and neurodegenerative conditions. Its small-molecule nature provides a distinct advantage over non-penetrant peptide alternatives for CNS-focused applications.
In immunological research aiming to distinguish the specific contribution of effector memory T-cells (TEM) from other T-cell subsets, Pap-1's high selectivity for Kv1.3 over KCa3.1 is critical. This allows for the targeted inhibition of TEM cell activation and proliferation without the confounding effect of blocking KCa3.1, which is important for naïve and central memory T-cell function.
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